molecular formula C12H11FN2OS B5007292 1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5007292
M. Wt: 250.29 g/mol
InChI Key: VAZUOFUISAMTIR-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a thiourea functional group attached to a 3-fluorophenyl and a furan-2-ylmethyl moiety

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c13-9-3-1-4-10(7-9)15-12(17)14-8-11-5-2-6-16-11/h1-7H,8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZUOFUISAMTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 3-fluoroaniline with furan-2-ylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea would depend on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)guanidine: Contains a guanidine group instead of a thiourea group.

Uniqueness

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)thiourea is unique due to the presence of both a fluorophenyl and a furan-2-ylmethyl group attached to the thiourea moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

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